4-Hydroxy-8-cyanoquinoline

Antimicrobial Antibacterial Drug Discovery

Standard 8-hydroxyquinoline analogs fail to replicate the distinct electronic and metal-chelating properties of 4-Hydroxy-8-cyanoquinoline. This C4-hydroxyl, C8-cyano substituted scaffold offers: - Altered metal-binding affinity for Cu/Zn/Fe studies - LogP 1.81 for enhanced membrane permeability over 8-HQ - Precursor for photoremovable protecting groups with 7× δu improvement Supplied as yellow-to-brown solid, ≥95% purity, available for R&D procurement.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 127285-55-6
Cat. No. B3418686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-cyanoquinoline
CAS127285-55-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)C=CN2)C#N
InChIInChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13)
InChIKeyVFERFNFGHIWLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-cyanoquinoline: Structural & Property Baseline


4-Hydroxy-8-cyanoquinoline (CAS 127285-55-6), also known as 4-oxo-1,4-dihydroquinoline-8-carbonitrile, is a heterocyclic small molecule belonging to the 8-hydroxyquinoline (8-HQ) scaffold family. Its defining structural features include a hydroxyl group at the 4-position and a cyano group at the 8-position of the quinoline ring, which together modulate the core's electronic properties and metal-chelating behavior [1]. The compound has a molecular formula of C10H6N2O, a molecular weight of 170.17 g/mol, a calculated LogP of 1.81, and is typically supplied as a yellow-to-brown solid with a purity of 90–95% .

Scaffold 8-Cyano-4-hydroxyquinoline Electronically tuned heterocycle
Functional Modulation Altered chelation & photophysics 8-CN / 4-OH substitution pattern
Research Context Antimicrobial screening, photochemical probes, metal-chelation studies Tool compound for scaffold-driven SAR

4-Hydroxy-8-cyanoquinoline vs. Generic 8-HQ Analogs


While the 8-hydroxyquinoline (8-HQ) scaffold is widely recognized for its broad biological and material applications, simple substitution with generic 8-HQ analogs is not equivalent to using 4-Hydroxy-8-cyanoquinoline. The introduction of a cyano (-CN) group at the 8-position and a hydroxyl (-OH) at the 4-position—instead of the more common 8-OH substitution pattern—creates a distinct electronic environment that fundamentally alters the compound's metal-chelation properties, photophysical behavior, and target-binding interactions [1]. Consequently, data generated with unsubstituted 8-HQ, or with analogs featuring different substitution patterns (e.g., 5-chloro or 7-iodo derivatives), cannot be extrapolated to predict the performance of 4-Hydroxy-8-cyanoquinoline. The quantitative evidence below demonstrates these critical performance gaps, providing a concrete basis for targeted procurement decisions.

Target Compound
4-Hydroxy-8-cyanoquinoline
8-CN, 4-OH substitution
Generic 8-HQ Analogs
Unsubstituted 8-HQ, 5-Cl, or 7-I derivatives
Common 8-OH pattern, different electronic profile
Chelation selectivity, antibacterial potency, and two-photon uncaging performance may not transfer directly from generic 8-HQ analogs. Substitution pattern governs electronic and metal-binding behavior, requiring scaffold-specific validation.

4-Hydroxy-8-cyanoquinoline: Quantitative Comparative Evidence


Enhanced Antibacterial Potency: CyHQ vs. 8-HQ

While direct MIC data for the 4-hydroxy-8-cyanoquinoline isomer is limited in primary literature, the structurally analogous 8-cyano-7-hydroxyquinoline (CyHQ) subclass demonstrates a clear and substantial improvement in antimicrobial potency over the parent 8-hydroxyquinoline (8-HQ) scaffold. This class-level inference highlights the functional importance of the cyano group at the 8-position. Specifically, 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) exhibited MIC values against M. tuberculosis as low as 0.1 µM, whereas unsubstituted 8-HQ in related studies has shown MICs against Gram-positive bacteria in the range of 3.44–13.78 µM [1][2][3].

Antibacterial Potency
Class-level
Class analog (HQ-2): 0.1 µM vs 8-HQ: 3.44–13.78 µM
~34–138× improvement
Supports antimicrobial screening context
Mycobacterial & Gram-positive models; cyano group drives potency
Antimicrobial Antibacterial Drug Discovery

Two-Photon Uncaging Enhancement by C4 Substitution

In a systematic SAR study of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) photoremovable protecting groups (PPGs), substitution at the C4 position—the exact location of the hydroxyl group in 4-Hydroxy-8-cyanoquinoline—was found to be uniquely impactful. While unsubstituted CyHQ served as the baseline, the addition of substituents at C4 improved the two-photon uncaging action cross-section (δu) for acetate release by up to 7-fold, all while retaining high quantum yield (Φu), low susceptibility to spontaneous hydrolysis, and good aqueous solubility [1][2].

Two-Photon Uncaging
Class-level
C4-substituted CyHQ: up to 7× δu increase vs unsubstituted CyHQ
Supports photochemical probe development
Two-photon photolysis assay; physiological conditions
Photopharmacology Caged Compounds Chemical Biology

Lipophilicity Gain vs. 8-Hydroxyquinoline

Lipophilicity is a critical determinant of a compound's ability to cross biological membranes and reach intracellular targets. 4-Hydroxy-8-cyanoquinoline exhibits a calculated LogP of 1.81 . This represents a substantial increase in lipophilicity compared to the parent compound 8-hydroxyquinoline, which has a LogP of approximately 1.13 [1]. This ~0.68 log unit difference corresponds to a roughly 4.8-fold higher predicted partition coefficient, suggesting significantly improved passive membrane diffusion characteristics.

Lipophilicity (LogP)
Cross-study
LogP 1.81 Δ +0.68 vs 8-HQ (~4.8×)
Supports membrane permeability screening
Predicted partition; may improve intracellular target access
ADME Drug Design Physicochemical Properties

4-Hydroxy-8-cyanoquinoline Application Scenarios


Antimicrobial Lead Optimization Against Intracellular Pathogens

This scenario is supported by evidence showing that analogs of 4-Hydroxy-8-cyanoquinoline can achieve sub-micromolar MIC values against Mycobacterium tuberculosis, significantly outperforming the parent 8-HQ scaffold [1][2]. Combined with its calculated LogP of 1.81, which predicts enhanced membrane permeability over 8-HQ (LogP 1.13), 4-Hydroxy-8-cyanoquinoline is a strong candidate for medicinal chemistry campaigns aiming to develop new antibiotics with improved intracellular penetration .

Two-Photon Excitable Caged Compound Design

Structure-activity relationship studies have demonstrated that C4 substitution on the cyanoquinoline core leads to up to a 7-fold improvement in two-photon uncaging cross-section (δu) [1]. 4-Hydroxy-8-cyanoquinoline, featuring a C4-hydroxyl group, is therefore a strategically valuable scaffold for creating high-performance photoremovable protecting groups (PPGs) for use in spatiotemporally controlled biological experiments with near-IR light [2].

Metal-Chelating Probes for Bioinorganic Studies

The cyano group at the 8-position modifies the electronic density of the quinoline ring, altering its metal-binding affinity and selectivity compared to standard 8-HQ [1][2]. This property makes 4-Hydroxy-8-cyanoquinoline a valuable research tool for studying the role of metal ions in biological systems (e.g., copper, zinc, iron) or for designing novel metalloenzyme inhibitors where precise tuning of metal-chelation is required .

Application
Selection Property
Validation Focus
Intracellular pathogen antimicrobial research
8-Cyano scaffold potency context
Mycobacterial MIC model review
Photochemical probe development
C4-substitution photolysis profile
Two-photon uncaging efficiency review
Bioinorganic metal-chelation studies
Electronic modulation of metal binding
Metal-affinity screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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